
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside
Overview
Description
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside (C₂₄H₂₇F₃N₂O₁₁, MW 576.47) is a fluorogenic substrate widely used in enzymatic assays to detect and quantify glycosidase activity, particularly enzymes targeting N-acetylglucosamine (GlcNAc) derivatives. Its structure features a 4-methylumbelliferyl (4-MU) aglycone linked to a modified glucopyranoside backbone with protective acetyl groups at positions 3, 4, and 6, a deoxygenated C2 position, and a trifluoroacetamido (-CF₃CONH-) substituent at C2 . The trifluoroacetamido group enhances electron-withdrawing properties, influencing enzyme binding kinetics and substrate specificity compared to acetamido (-CH₃CONH-) analogs .
This compound is critical in studying lysosomal storage disorders (e.g., Gaucher disease) and congenital glycosylation defects, where aberrant glycosidase activity is a hallmark . Upon enzymatic hydrolysis, the 4-MU moiety is liberated, emitting fluorescence proportional to enzyme activity, enabling sensitive quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranoside ring. This is followed by the introduction of the trifluoroacetamido group and the 4-methylumbelliferyl moiety. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. The process involves the use of automated systems to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Enzymatic Assays
The compound serves as a substrate for various glycosidases, particularly N-acetyl-alpha-D-glucosaminidase. Its fluorogenic properties enable sensitive detection of enzymatic activity.
Case Study: N-acetyl-alpha-D-glucosaminidase Activity
In a study published in Carbohydrate Research, researchers utilized 4-methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside to develop a sensitive assay for measuring N-acetyl-alpha-D-glucosaminidase activity. The assay demonstrated high sensitivity and specificity, making it valuable for biochemical research involving glycosidases .
Glycosylation Research
This compound is instrumental in studying glycosylation mechanisms due to its structural similarities to natural substrates. It aids in understanding the role of glycosyltransferases in synthesizing complex carbohydrates.
Case Study: Glycosyltransferase Inhibition
Research has shown that fluorinated carbohydrates can act as inhibitors of glycosyltransferases. In a study focusing on N-acetyl glucosamine analogs, the incorporation of trifluoroacetamido groups was explored to enhance the inhibitory effects on hyaluronan synthesis. The study found that these modifications significantly impacted enzyme activity and substrate affinity .
Cancer Research
The compound's role extends into cancer research, where it has been investigated for its potential effects on tumor cell metabolism and proliferation.
Case Study: Hyaluronan Synthesis Inhibition
In a study examining the effects of 4-methylumbelliferyl derivatives on hyaluronan synthesis, it was found that the compound could inhibit the expression of hyaluronan synthases, thereby reducing tumor cell proliferation and invasion capabilities. This suggests that such compounds may serve as potential therapeutic agents in cancer treatment .
Structural Analysis and Synthesis
The synthesis of this compound involves complex chemical reactions that are crucial for producing various analogs with altered biological activities.
Synthesis Overview
The synthesis typically involves the condensation of dimeric acetylated glucosamine derivatives with 4-methylumbelliferone. This reaction pathway not only yields the desired fluorogenic substrate but also allows for the exploration of different acetylation patterns to modify biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism by which 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-b-D-glucopyranoside exerts its effects involves its interaction with glycosidase enzymes. Upon cleavage by these enzymes, the compound releases a fluorescent product, which can be quantified using fluorescence spectroscopy. The molecular targets include various glycosidases involved in carbohydrate metabolism, and the pathways involved are those related to glycan processing and degradation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Enzyme Specificity
Key Compounds Compared
Key Differences
C2 Substituent: The trifluoroacetamido group in the target compound increases resistance to nonspecific hydrolysis compared to acetamido analogs, enhancing specificity for β-GlcNAcases . Acetamido derivatives (e.g., CAS 1174287-76-3) are substrates for α-GlcNAcases, as seen in pig liver and human serum studies .
Acetylation Pattern :
- The 3,4,6-tri-O-acetyl configuration in the target compound improves solubility in organic solvents during synthesis but requires deacetylation for enzymatic activity in aqueous assays .
- Tetra-O-acetyl derivatives (e.g., CAS 14581-81-8) are less specific due to steric hindrance from the C2 acetyl group .
Fluorogenic Sensitivity :
- The 4-MU group provides a detection limit of ~0.1 nM in fluorescence assays, consistent across analogs . However, trifluoroacetamido derivatives exhibit 20–30% higher fluorescence quantum yield than acetamido versions due to reduced quenching by the electron-withdrawing CF₃ group .
Biological Activity
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside (often abbreviated as 4-MU) is a synthetic fluorogenic substrate extensively used in biochemical assays to study glycosidase activity. This compound is particularly valuable in the context of enzyme kinetics and microbial physiology due to its ability to release a fluorescent product upon hydrolysis.
The structure of 4-MU features:
- Acetyl groups : These enhance the solubility and stability of the compound.
- Trifluoroacetamido group : This modification increases the lipophilicity, which can influence membrane permeability and enzyme interaction.
Enzymatic Hydrolysis
The primary biological activity of 4-MU is its hydrolysis by various glycosidases, which can be observed through the release of 4-methylumbelliferone (MU), a fluorescent compound. This reaction is crucial for measuring enzyme activities in different biological contexts.
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Glycosidase Activity :
- β-Glucosidases : 4-MU serves as a substrate for β-glucosidases, facilitating the study of these enzymes in various organisms, including bacteria and insects .
- Chitinase Activity : The compound has been utilized in rapid assays for chitinase activity, demonstrating its utility in environmental microbiology to assess microbial degradation capabilities .
- Microbial Applications :
Case Studies
Several studies highlight the application of 4-MU in understanding enzyme kinetics and microbial physiology:
- Study on Bacillus Species : In an investigation into the hydrolysis mechanism by Bacillus atrophaeus and Bacillus subtilis, researchers found that chloramphenicol significantly inhibited β-MUG hydrolysis, suggesting that protein synthesis during spore outgrowth is critical for this process . The study identified key enzymes involved, such as BglH, which increased dramatically during spore outgrowth.
- Continuous Assays : A standardized continuous assay using 4-MU derivatives allowed for high-throughput screening of glycosidase activities in insect midguts. This method improved data reliability while reducing reagent consumption .
Enzyme Specificity
Research indicates that different glycosidases exhibit varying affinities for 4-MU substrates. For instance:
- α-Glucosidases show significant activity towards 4-methylumbelliferyl α-D-glucopyranoside.
- β-Galactosidases also utilize similar substrates effectively, allowing for comparative studies across different enzyme classes .
Stability and Shelf-life
Studies have assessed the stability of 4-MU under various conditions, noting that its fluorescent properties remain intact across a range of pH levels. This stability is essential for ensuring consistent results in enzymatic assays .
Data Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside, and how do reaction conditions influence yield?
The compound is synthesized via condensation of 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide with 4-methylumbelliferone under controlled conditions. Silver carbonate (AgCO₃) is commonly used to activate the glycosyl donor, promoting β-selectivity . Key variables include temperature (0–25°C), solvent (dichloromethane or acetonitrile), and reaction time (2–24 hours). For example, yields drop below 50% if moisture is introduced, necessitating anhydrous conditions. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .
Q. How is this compound validated as a fluorogenic substrate for glycosidase assays?
The trifluoroacetamido group enhances enzyme specificity, while the 4-methylumbelliferyl (4-MU) moiety releases fluorescent 4-MU upon enzymatic cleavage. Validation involves:
- Kinetic assays : Measuring fluorescence (ex/em: 360/450 nm) under varying pH (4.5–7.5) and temperature (25–37°C) to determine and .
- Enzyme specificity : Testing against α/β-glucosidases, hexosaminidases, and non-target enzymes (e.g., galactosidases) to confirm selectivity .
- Interference checks : Confirming no auto-hydrolysis in buffer controls .
Advanced Research Questions
Q. How can conflicting data on enzymatic cleavage efficiency between trifluoroacetamido and acetamido analogs be resolved?
Discrepancies arise from steric and electronic effects of the trifluoroacetamido group. For example, notes that trifluoroacetamido derivatives may exhibit slower hydrolysis by β-N-acetylglucosaminidases compared to acetamido analogs due to increased electronegativity. Resolution strategies include:
- Structural analysis : Comparing enzyme active sites via X-ray crystallography or molecular docking to identify steric clashes.
- Kinetic isotope effects : Using deuterated substrates to probe transition-state interactions .
- Mutagenesis studies : Modifying enzyme residues (e.g., Glu→Ala in catalytic sites) to assess binding alterations .
Q. What methodologies optimize glycosylation efficiency when synthesizing derivatives with bulky protecting groups?
Bulky groups (e.g., 3,4,6-tri-O-acetyl) hinder glycosylation due to steric hindrance. Optimization involves:
- Donor activation : Using NIS/AgOTf or TMSOTf to enhance leaving-group displacement.
- Temperature modulation : Lower temperatures (e.g., −40°C) reduce side reactions but may slow kinetics.
- Solvent polarity : Dichloromethane improves solubility of hydrophobic intermediates, while acetonitrile favors β-selectivity .
- Protecting group strategy : Sequential deprotection (e.g., acetyl→benzyl) via Zemplén conditions minimizes unwanted side reactions .
Q. How do researchers address discrepancies in NMR data for structurally similar analogs?
Misassignments in NMR spectra (e.g., notes errors in prior studies) are resolved by:
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)/t17-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRSUPYLXVODY-MSEOUXRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106953 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301106953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137686-93-2 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137686-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranosyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301106953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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